molecular formula C6H11BF3KO B1451099 Potassium cyclopentoxymethyltrifluoroborate CAS No. 1027642-31-4

Potassium cyclopentoxymethyltrifluoroborate

Cat. No.: B1451099
CAS No.: 1027642-31-4
M. Wt: 206.06 g/mol
InChI Key: LMFWCYBUQMUUNT-UHFFFAOYSA-N
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Future Directions

While specific future directions for Potassium cyclopentoxymethyltrifluoroborate were not found, boron-containing compounds have important applications in medical treatment, agriculture, and chemical products . Future research may explore these areas further.

Biochemical Analysis

Biochemical Properties

Potassium cyclopentoxymethyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s unique structure allows it to form stable complexes with proteins, aiding in the identification and characterization of protein interactions . Additionally, this compound can act as a catalyst in certain biochemical reactions, enhancing reaction rates and efficiency .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses and functions . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in enzyme activity, affecting various biochemical pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have also indicated that this compound can have sustained effects on cellular function, influencing cell signaling pathways and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects . Threshold effects have been identified, indicating specific dosage levels at which the compound’s effects become more pronounced . Toxicity studies have shown that high doses of this compound can lead to cellular damage and other adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, affecting the overall metabolic balance within cells . Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in specific metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by transporter proteins that recognize its structure . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s cellular distribution and its overall biochemical activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s biochemical activity, as they determine its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Potassium cyclopentoxymethyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentoxymethylboronic acid with potassium fluoride and boron trifluoride etherate . The reaction typically occurs under mild conditions, making it an efficient process for laboratory synthesis. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities .

Comparison with Similar Compounds

Potassium cyclopentoxymethyltrifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of organotrifluoroborates in chemical research .

Properties

IUPAC Name

potassium;cyclopentyloxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWCYBUQMUUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673559
Record name Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027642-31-4
Record name Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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